molecular formula C13H11FN6OS B2371766 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 897624-05-4

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2371766
CAS No.: 897624-05-4
M. Wt: 318.33
InChI Key: GYDFBTNLECVXMO-UHFFFAOYSA-N
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Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with Thiophene: The resulting 4-fluorophenyl tetrazole is then coupled with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the thiophene moiety can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall properties compared to its analogs.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS/c14-9-3-5-10(6-4-9)20-11(17-18-19-20)8-15-13(21)16-12-2-1-7-22-12/h1-7H,8H2,(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFBTNLECVXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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